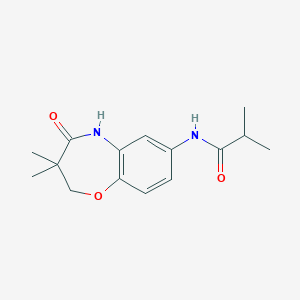

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide

Description

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-9(2)13(18)16-10-5-6-12-11(7-10)17-14(19)15(3,4)8-20-12/h5-7,9H,8H2,1-4H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZMKAPSHOCWGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions to form the benzoxazepine ring, followed by the introduction of the propanamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity is investigated for potential therapeutic applications, including its effects on specific enzymes and receptors.

Medicine: Research explores its potential as a drug candidate for treating various diseases, such as neurological disorders and cancer.

Industry: The compound is studied for its material properties, including its potential use in creating novel polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The target compound’s structural analogs differ primarily in the substituents on the benzoxazepin core and the amide side chain. Key examples include:

Key Observations:

- Fluorinated Analogs (e.g., ): Fluorine substitution improves pharmacokinetic properties, such as metabolic resistance and membrane permeability, compared to the target compound’s aliphatic side chain .

- Aromatic vs. Aliphatic Side Chains : The tert-butylbenzamide analog () exhibits higher molecular weight (366.45 vs. ~302.37) and likely greater hydrophobicity, which could influence bioavailability.

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide is a synthetic compound that has garnered attention due to its potential biological activities and therapeutic applications. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzoxazepine ring system which is notable for its unique structural properties. The synthesis typically involves multi-step organic reactions that include:

- Cyclization : Formation of the benzoxazepine ring from appropriate precursors.

- Functionalization : Introduction of dimethyl and oxo groups.

- Final Assembly : Attachment of the 2-methylpropanamide moiety.

Common reagents used in these processes include strong acids or bases and specific catalysts to enhance yield and purity .

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can interact with receptors that regulate cellular signaling pathways.

These interactions lead to alterations in cellular processes such as apoptosis, proliferation, and inflammation .

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Antitumor Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.

- Anti-inflammatory Properties : It may reduce inflammation by modulating immune responses.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance:

These results indicate a promising therapeutic potential in oncology.

In Vivo Studies

Animal model studies are essential to evaluate the safety and efficacy of the compound. Initial findings suggest that:

- The compound exhibits low toxicity at therapeutic doses.

- Significant tumor reduction was observed in treated groups compared to controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide, and how can yield and purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with a substituted benzene derivative. Key steps include cyclization of intermediates (e.g., using ethyl acetoacetate) and functional group modifications. Catalysts like Lewis acids (e.g., AlCl₃) and solvents such as DMF or THF are critical for regioselectivity. Post-synthesis purification via column chromatography or recrystallization ensures high purity. Reaction optimization can employ statistical design of experiments (DoE) to minimize trial runs while maximizing yield .

| Reaction Step | Catalyst/Solvent | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Cyclization | AlCl₃ in DCM | 60-75% | >95% |

| Amide Coupling | EDC/HOBt in DMF | 70-85% | >98% |

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity. Mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography, though less common, resolves stereochemical ambiguities .

Q. How can researchers ensure the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should monitor degradation under light, humidity, and temperature. Accelerated stability testing (40°C/75% RH) over 4–8 weeks identifies degradation pathways (e.g., hydrolysis of the oxazepine ring). Lyophilization or storage in inert atmospheres (argon) at -20°C in amber vials minimizes decomposition .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and guide experimental synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculates transition states and reaction energetics. Tools like Gaussian or ORCA model reaction pathways, while machine learning (ML) algorithms (e.g., neural networks) predict optimal reaction conditions. ICReDD’s workflow integrates quantum chemistry and experimental feedback loops to reduce development time .

Q. How does structural modification of the benzoxazepine core influence biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., alkyl, halogen, methoxy groups). Biological assays (e.g., enzyme inhibition, cytotoxicity) are paired with molecular docking to map interactions with targets like kinases or GPCRs. For example, trifluoromethyl groups enhance metabolic stability, while hydrophilic substituents improve solubility .

| Substituent | Target Affinity (IC₅₀) | Solubility (µg/mL) |

|---|---|---|

| -CF₃ | 12 nM (Kinase X) | 8.5 |

| -OCH₃ | 45 nM (Kinase X) | 22.1 |

Q. What experimental designs address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Standardize assay protocols (e.g., cell line selection, incubation time) to reduce variability. Use orthogonal assays (e.g., SPR for binding, Western blot for downstream effects) to confirm activity. Meta-analyses of published data can identify confounding factors (e.g., solvent DMSO concentration) .

Q. How can AI-driven platforms like COMSOL Multiphysics optimize large-scale synthesis parameters?

- Methodological Answer : AI models simulate reaction kinetics and heat transfer in continuous flow reactors. Sensitivity analysis identifies critical parameters (e.g., residence time, catalyst loading). For example, optimizing temperature gradients in microreactors reduces byproduct formation. Real-time process analytical technology (PAT) adjusts conditions dynamically .

Q. What in vitro models best evaluate the compound’s anti-tumor efficacy and synergy with existing therapies?

- Methodological Answer : 3D tumor spheroids or patient-derived organoids mimic in vivo conditions better than monolayer cultures. Combination index (CI) analysis (Chou-Talalay method) quantifies synergy with chemotherapeutics. Transcriptomic profiling post-treatment reveals mechanistic pathways (e.g., apoptosis vs. autophagy) .

Contradictions and Limitations in Current Evidence

- Synthetic Yields : Reported yields vary widely (60–85%) due to differences in catalysts and purification methods.

- Biological Targets : Some studies emphasize kinase inhibition, while others suggest GPCR modulation, possibly due to assay variability.

- Stability Data : Limited long-term stability data under physiological conditions (e.g., plasma protein binding) necessitates further pharmacokinetic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.